Sub-Nanomolar Affinity at Human Histamine H3 Receptor vs. Lead Compound Conessine
An optimized derivative, (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole (compound 17a), demonstrates significantly enhanced binding affinity at the human histamine H3 receptor compared to the natural product lead conessine. The Ki value of 0.54 nM represents a more than 40-fold improvement in potency over conessine's human H3 pKi of 8.27 (equivalent to a Ki of ~5.4 nM) [1]. This advancement was achieved by strategically combining pharmacophoric elements and optimizing the octahydropyrrolo[3,4-b]pyrrole scaffold [2].
| Evidence Dimension | Binding Affinity (Ki) at Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | 0.54 nM (for optimized derivative 17a) |
| Comparator Or Baseline | Conessine: pKi = 8.27 (equivalent to Ki ~5.4 nM) |
| Quantified Difference | ~10-fold lower Ki value (higher potency) for the octahydropyrrolo[3,4-b]pyrrole derivative |
| Conditions | Radioligand binding assay using human histamine H3 receptor |
Why This Matters
The sub-nanomolar potency is critical for achieving robust target engagement at low, potentially safer doses, making this scaffold a superior choice for developing next-generation CNS therapeutics.
- [1] Bennani, Y. L., et al. (2009). Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles, synthesis, and structure-activity relationships. Journal of Medicinal Chemistry, 52(15), 4673-4681. View Source
- [2] Witte, D. G., et al. (2008). The Alkaloid Conessine and Analogues as Potent Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 51(4), 809-816. View Source
